N,N-dimethyl[1]benzothieno[3,2-b]quinolin-11-amine hydrochloride
Description
N,N-Dimethyl[1]benzothieno[3,2-b]quinolin-11-amine hydrochloride is a heterocyclic compound featuring a benzothienoquinoline core fused with a thiophene ring and a quinoline system.
Properties
CAS No. |
310462-67-0 |
|---|---|
Molecular Formula |
C17H15ClN2S |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
N,N-dimethyl-[1]benzothiolo[3,2-b]quinolin-11-amine;hydrochloride |
InChI |
InChI=1S/C17H14N2S.ClH/c1-19(2)16-11-7-3-5-9-13(11)18-15-12-8-4-6-10-14(12)20-17(15)16;/h3-10H,1-2H3;1H |
InChI Key |
VXTJVOBKUIRTNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4S2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl1benzothieno[3,2-b]quinolin-11-amine hydrochloride involves multiple steps, starting from the appropriate benzothienoquinoline precursor. The key steps include:
Formation of the Benzothienoquinoline Core: This is typically achieved through a series of cyclization reactions.
Dimethylation: Introduction of the dimethylamine group is done using dimethylamine in the presence of a suitable catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency required for research applications.
Chemical Reactions Analysis
Palladium-Catalyzed Coupling
Palladium-mediated reactions, such as Heck coupling , are employed in related quinoline derivatives to form carbon-carbon bonds. For example, aryl iodides react with α,β-unsaturated carbonyl compounds in the presence of Pd(OAc)₂ and Et₃N to yield substituted quinolinones .
Reaction Mechanisms
The synthesis and functionalization of this compound involve complex mechanisms, including cyclization and coupling processes:
Intramolecular Cyclization
-
Friedel-Crafts Cyclization : The formation of the tetracyclic structure often relies on intramolecular cyclization, as seen in analogous compounds (e.g., isoindoloquinolines). This involves the attack of an electrophilic carbonyl group on an aromatic ring under acidic or basic conditions .
-
Pfitzinger Reaction : A one-pot method involving isatin derivatives and 1-indanones to form tetracyclic quinolines. This mechanism includes condensation followed by cyclocondensation .
Nucleophilic Substitution
The dimethylamino group at position 11 may participate in nucleophilic reactions, such as alkylation or acylation, under basic conditions.
Functional Group Reactivity
The compound’s structural features—such as the thiophene ring, quinoline core, and dimethylamino group—enable diverse reactivity:
Thiophene Ring Reactivity
-
Electrophilic Substitution : The thiophene moiety can undergo bromination, nitration, or acylation, depending on directing groups.
-
Cross-Coupling : Potential for Suzuki or Heck coupling at the thiophene’s reactive positions.
Dimethylamino Group Reactivity
-
Alkylation/Acylation : The amine group may react with alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetic anhydride) under alkaline conditions.
-
Nucleophilic Attack : Participation in condensation reactions (e.g., with carbonyl compounds).
Table 2: Reaction Mechanisms
| Mechanism | Steps | Catalyst | Outcome |
|---|---|---|---|
| Intramolecular cyclization | Friedel-Crafts attack | H₃PO₄, TsOH | Tetracyclic formation |
| Pfitzinger reaction | Condensation + cyclization | None | Indenoquinoline derivatives |
Scientific Research Applications
Biological Activities
The biological evaluation of N,N-dimethyl benzothieno[3,2-b]quinolin-11-amine hydrochloride has indicated several promising activities:
- Anticancer Properties : Studies have shown that compounds within the benzothienoquinoline class exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been tested against breast cancer and leukemia cell lines, demonstrating a dose-dependent inhibition of cell proliferation .
- Antimicrobial Activity : The compound has also been assessed for its antimicrobial properties. Preliminary results suggest effectiveness against both gram-positive and gram-negative bacteria, indicating potential use as an antibacterial agent in therapeutic applications .
Applications in Material Science
Beyond biological applications, N,N-dimethyl benzothieno[3,2-b]quinolin-11-amine hydrochloride has been explored for its utility in material science:
- Luminescent Materials : The compound exhibits luminescent properties when incorporated into polymer matrices. Research indicates that it can be used to develop luminescent-doped polymers for applications in optoelectronics and sensors. The photophysical properties have been characterized using techniques such as UV-vis spectroscopy and fluorescence spectroscopy .
Case Studies
Several case studies highlight the applications and effectiveness of N,N-dimethyl benzothieno[3,2-b]quinolin-11-amine hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Efficacy | Showed broad-spectrum antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study C | Luminescent Properties | Developed luminescent films using the compound, achieving high quantum yields and stability under ambient conditions. |
Mechanism of Action
The mechanism of action of N,N-dimethyl1benzothieno[3,2-b]quinolin-11-amine hydrochloride involves its interaction with specific molecular targets. The dimethylamine group can interact with various biological receptors, potentially modulating their activity. The benzothienoquinoline core can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Tacrine Derivatives (e.g., K1599)
Core Structure: Cyclopenta[b]quinoline (tacrine backbone) vs. benzothienoquinoline. Substituents: Tacrine derivatives like K1599 feature methoxy or chloro groups at positions 7 or 9, whereas the target compound has an N,N-dimethylamine at C11. Activity: Tacrine derivatives act as dual cholinesterase inhibitors and NMDA receptor antagonists, with HPLC purity >97% for pharmacological use . The dimethylamine group in the target compound may modulate receptor affinity or pharmacokinetics.
Cryptolepine Derivatives (e.g., Compound 94b)
Core Structure: Indolo[3,2-b]quinoline vs. benzothienoquinoline. Substituents: Cryptolepine analogs (e.g., 94b) include chloro and diethylaminoethyl groups, enhancing lipophilicity and antimalarial activity. In contrast, the target compound’s dimethylamine and thiophene fusion may improve water solubility .
Benzothienobenzothiophene (BTBT) Derivatives
Core Structure: BTBT vs. benzothienoquinoline. Substituents: BTBT derivatives feature alkyl chains for organic electronics, while the target compound’s dimethylamine group and hydrochloride salt prioritize solubility. Oxidized BTBT tetraoxides exhibit enhanced thermal stability (>300°C) and fluorescence, suggesting the target compound’s thiophene-quinoline system could similarly benefit optical applications .
Pharmacological and Functional Comparisons
Cholinesterase Inhibition Potential
Tacrine derivatives (e.g., K1578, K1599) show IC50 values in the nanomolar range for acetylcholinesterase (AChE). While the target compound’s AChE inhibition is unstudied, its dimethylamine group—a common pharmacophore in AChE inhibitors—suggests analogous activity .
Solubility and Bioavailability
The hydrochloride salt form enhances aqueous solubility compared to non-ionic analogs (e.g., neutral BTBT derivatives). This property is critical for oral bioavailability in drug design .
Physicochemical Properties
Biological Activity
N,N-Dimethylbenzothieno[3,2-b]quinolin-11-amine hydrochloride is a chemical compound with a complex structure that includes a benzothieno framework and a dimethylamino group. This unique arrangement contributes to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The compound's molecular formula is with a molecular weight of 314.8 g/mol .
Chemical Structure
The structural characteristics of N,N-dimethylbenzothieno[3,2-b]quinolin-11-amine hydrochloride are significant for understanding its biological activity. The compound features:
- Benzothieno moiety : This component is known for its diverse biological activities.
- Dimethylamino group : This functional group can enhance solubility and bioactivity.
The following table summarizes the structural features and potential biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzothiazole derivatives | Contains sulfur and nitrogen heterocycles | Antimicrobial, anticancer |
| Quinoline derivatives | Aromatic ring with nitrogen | Antimalarial, anticancer |
| Thienopyridine derivatives | Sulfur-containing heterocycles | Antiplatelet, anticancer |
| N,N-Dimethylbenzothieno[3,2-b]quinolin-11-amine hydrochloride | Benzothieno framework with dimethylamino group | Potential antitumor activity |
Antitumor Activity
Research indicates that compounds within the benzothienoquinoline class exhibit significant antitumor properties. For instance, studies on similar compounds have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The mechanism often involves intercalation into DNA or binding to specific DNA grooves .
Case Study:
In a study evaluating the antitumor effects of related compounds, several demonstrated promising cytotoxicity with IC50 values in the micromolar range against human lung cancer cell lines. For example:
- Compound A : IC50 = 6.26 ± 0.33 μM (HCC827)
- Compound B : IC50 = 6.48 ± 0.11 μM (NCI-H358)
These findings suggest that N,N-dimethylbenzothieno[3,2-b]quinolin-11-amine hydrochloride may similarly exhibit potent antitumor activity due to its structural features .
Antimicrobial Activity
The antimicrobial properties of benzothienoquinoline derivatives have also been explored. Compounds with similar structures have shown effectiveness against various pathogens by disrupting cellular processes or inhibiting bacterial growth .
The biological activity of N,N-dimethylbenzothieno[3,2-b]quinolin-11-amine hydrochloride is hypothesized to involve:
- DNA Intercalation : Similar compounds have been shown to bind within the minor groove of DNA, affecting replication and transcription processes.
- Cellular Pathway Modulation : The dimethylamino group may enhance interaction with cellular targets involved in signaling pathways critical for tumor growth and survival.
Future Directions
Further research is necessary to elucidate the specific mechanisms by which N,N-dimethylbenzothieno[3,2-b]quinolin-11-amine hydrochloride exerts its biological effects. Studies should focus on:
- In vivo efficacy testing in animal models.
- Detailed pharmacokinetic and toxicological assessments.
- Structure-activity relationship (SAR) studies to optimize biological activity.
Q & A
Basic: What synthetic routes are established for synthesizing N,N-dimethyl[1]benzothieno[3,2-b]quinolin-11-amine hydrochloride?
The synthesis typically involves multi-step reactions, starting with substituted phenols or heterocyclic precursors. For example, analogous quinoline derivatives are synthesized via nucleophilic substitution (e.g., displacing chloro groups with amines) or condensation reactions. A key intermediate is 2,3-dichloroquinoxaline, where one chloro group is replaced by a dimethylamine moiety, followed by cyclization to form the benzothienoquinoline core . Low-yield steps (e.g., 2–5% overall yield in 11-step syntheses) highlight the need for optimization .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- Mass Spectrometry (MS): Exact mass analysis (e.g., 258.1106 Da) confirms molecular weight and isotopic patterns .
- Nuclear Magnetic Resonance (NMR): H and C NMR resolve substituent positions and verify dimethylamine integration .
- Infrared (IR) Spectroscopy: Identifies functional groups like amine N-H stretches or aromatic C-H bonds .
Advanced: How can researchers optimize low-yield reactions in its synthesis?
Strategies include:
- Solvent/Reagent Screening: Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .
- Catalysis: Use phase-transfer catalysts or Lewis acids to accelerate rate-limiting steps.
- Temperature Control: Elevated temperatures (e.g., 80–100°C) enhance cyclization but require monitoring for decomposition .
- Intermediate Purification: Column chromatography or recrystallization removes impurities that hinder subsequent steps .
Advanced: How should conflicting biological activity data be analyzed?
Discrepancies may arise from:
- Assay Variability: Compare cell lines (e.g., cancer vs. normal) and assay conditions (e.g., IC in different media) .
- Structural Analogues: Evaluate substituent effects; e.g., benzalkonium chloride derivatives show varying antimicrobial activity with alkyl chain length .
- Dose-Response Curves: Replicate studies to confirm nonlinear effects or threshold concentrations .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation: Modify dimethylamine groups or benzothieno ring substituents to assess impact on target binding .
- Biological Testing: Prioritize assays relevant to known activity (e.g., kinase inhibition or antimicrobial tests) .
- Computational Modeling: Use docking simulations to predict interactions with target proteins (e.g., ATP-binding pockets) .
Advanced: What methods validate purity and stability under experimental conditions?
- HPLC-PDA: Quantify purity (>95%) and detect degradation products under stress (e.g., heat, light) .
- Thermogravimetric Analysis (TGA): Assess thermal stability up to 300°C.
- Solubility Profiling: Test in buffers (pH 1–10) to identify optimal storage conditions .
Advanced: How to adapt analytical methods from structurally similar compounds?
- Cross-Validation: Compare retention times in HPLC with analogues like N-cyanoalkylquinolines .
- Calibration Curves: Use known concentrations of related compounds (e.g., benzothieno[3,2-b]quinolines) to establish detection limits .
Advanced: What computational approaches predict target interactions?
- Molecular Dynamics (MD): Simulate binding to receptors (e.g., G-protein-coupled receptors) using force fields like AMBER.
- QSAR Modeling: Correlate substituent properties (e.g., logP, polar surface area) with activity data .
Advanced: How to troubleshoot failed coupling or cyclization steps?
- Byproduct Analysis: Use LC-MS to identify unreacted intermediates or side products .
- Alternative Reagents: Replace traditional coupling agents (e.g., EDC/HOBt) with newer catalysts (e.g., HATU) .
Advanced: How to resolve discrepancies in spectral data interpretation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
